molecular formula C14H11Br2NO2 B3037052 4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol CAS No. 414899-71-1

4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol

Cat. No.: B3037052
CAS No.: 414899-71-1
M. Wt: 385.05 g/mol
InChI Key: UWHSOOGAZTZURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol is a chemical compound with the molecular formula C14H11Br2NO2 It is known for its unique structure, which includes bromine atoms and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol typically involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 3-bromoaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Compounds with substituted functional groups in place of bromine atoms.

Scientific Research Applications

4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the compound’s structure and the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-{[(4-bromophenyl)imino]methyl}-6-methoxybenzenol: Similar structure but with a different position of the bromine atom on the phenyl ring.

    4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol: Similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring.

    4-Bromo-2-{[(3-methylphenyl)imino]methyl}-6-methoxybenzenol: Similar structure but with a methyl group instead of a bromine atom on the phenyl ring.

Uniqueness

4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol is unique due to the presence of two bromine atoms and a methoxy group, which can significantly influence its reactivity and potential applications. The specific arrangement of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-[(3-bromophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO2/c1-19-13-7-11(16)5-9(14(13)18)8-17-12-4-2-3-10(15)6-12/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSOOGAZTZURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC(=CC=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201765
Record name 4-Bromo-2-[[(3-bromophenyl)imino]methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414899-71-1
Record name 4-Bromo-2-[[(3-bromophenyl)imino]methyl]-6-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414899-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[[(3-bromophenyl)imino]methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol
Reactant of Route 6
4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.